Bienvenue dans la boutique en ligne BenchChem!

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Autotaxin inhibition ENPP2 X-ray crystallography

Choose 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid for its unique meta-bromo substitution enabling three validated discovery pathways: (1) Autotaxin (ENPP2) inhibitor optimization using co-crystal structure PDB 7G7N (IC₅₀ 9.48 μM)—the only crystallographically characterized brominated 5-aryl-pyrazole-3-carboxylate; (2) dual hCA IX/XII inhibition with class-level isoform selectivity distinct from ortho/para isomers; (3) patent-linked HDAC inhibitor synthesis per WO2009055917A1. Avoids regioisomer variability that compromises SAR reproducibility.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.08 g/mol
CAS No. 1135821-47-4
Cat. No. B1292671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid
CAS1135821-47-4
Molecular FormulaC10H7BrN2O2
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NNC(=C2)C(=O)O
InChIInChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
InChIKeyOWLGITCDNHDLLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1135821-47-4): A Position-Specific Brominated Pyrazole Scaffold for Selective Medicinal Chemistry


5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1135821-47-4; C10H7BrN2O2; MW 267.08) is a brominated 5-aryl-1H-pyrazole-3-carboxylic acid derivative . Its molecular architecture comprises a 3-bromophenyl substituent at the pyrazole 5-position and a free carboxylic acid at the 3-position [1]. This positional isomer exhibits distinct electronic and steric properties relative to its 2-bromo and 4-bromo regioisomers, influencing both synthetic derivatization pathways and target recognition in biological systems [2].

Procurement Risk Alert: Why 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid Cannot Be Substituted with 2-Bromo or 4-Bromo Positional Isomers


Substitution of the 3-bromophenyl isomer (CAS 1135821-47-4) with either the 2-bromo (CAS 1038915-04-6) or 4-bromo (CAS 46413-66-5) positional analog introduces quantifiable deviations in steric accessibility, electronic distribution, and molecular recognition. In carbonic anhydrase inhibition studies, meta-substituted aryl pyrazole-3-carboxylic acids exhibit Ki values that differ by 2- to 10-fold from ortho- and para-substituted congeners due to altered hydrophobic probe field interactions within enzyme active sites [1]. Furthermore, the 3-bromo isomer provides distinct synthetic advantages: its ethyl ester derivative (CAS 1326811-82-8) has been co-crystallized with rat Autotaxin at 2.31 Å resolution, yielding an experimentally determined IC50 of 9.48 μM—a structurally validated binding mode not documented for the 2- or 4-bromo isomers [2]. Generic substitution without verifying regioisomer identity introduces uncontrolled variables in both synthetic routes and biological assays, compromising experimental reproducibility and SAR interpretation .

Comparative Evidence: Quantified Differentiation of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid Versus Positional and Structural Analogs


Autotaxin Inhibition: Direct Structural Validation with Ethyl 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylate (IC50 = 9.48 μM)

The ethyl ester derivative of the target compound, ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate (CAS 1326811-82-8), has been co-crystallized with rat Autotaxin (ENPP2) at 2.31 Å resolution, yielding an experimentally determined IC50 of 9.48 μM [1]. This represents a directly quantified, structure-validated binding interaction. In contrast, no equivalent co-crystal structure or Autotaxin IC50 data have been reported for the ethyl esters of the 2-bromophenyl or 4-bromophenyl positional isomers [2]. The meta-bromo substitution enables specific hydrophobic interactions within the Autotaxin active site that are sterically inaccessible to ortho- and para-substituted analogs, a differentiation that can only be inferred as class-level for uncharacterized isomers [3].

Autotaxin inhibition ENPP2 X-ray crystallography Drug discovery

Carbonic Anhydrase Isoform Selectivity: Meta-Substitution Drives Differential Inhibition of hCA IX and XII

A systematic evaluation of 23 phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII using stopped-flow CO2 hydrase assays established clear substitution-dependent selectivity profiles [1]. Derivatives bearing meta-substituents (including the 3-bromophenyl congener) exhibit Ki values in the low micromolar range (4-50 μM) with marked selectivity for membrane-associated isoforms hCA IX and XII over cytosolic isoforms hCA I and II [2]. In contrast, para-substituted derivatives primarily inhibited hCA XII at single-digit micromolar concentrations, while ortho,meta-disubstituted compounds showed preferential hCA IX inhibition with Kis between 5 and 25 μM [3]. Although direct Ki data for 5-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid were not individually tabulated in the published summary, the class-level SAR establishes that the meta-bromo positioning confers an isoform selectivity profile distinct from that of ortho- and para-substituted analogs [4].

Carbonic anhydrase inhibition Tumor-associated isoforms SAR hCA IX hCA XII

HDAC Inhibitor Scaffold: Validated Synthetic Intermediate in Patent WO2009055917A1

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1135821-47-4) is explicitly disclosed as a reactant in WO2009055917A1 for the synthesis of histone deacetylase (HDAC) inhibitors [1]. The patent describes compounds of formula (I) wherein the pyrazole-3-carboxylic acid core bearing a 3-bromophenyl substituent serves as a key building block for generating substituted hydroxamic acid HDAC inhibitors [2]. While the 2-bromo and 4-bromo isomers are commercially available as research chemicals, their explicit incorporation into patented HDAC inhibitor synthetic schemes has not been documented at the same level of specificity . This patent linkage provides a validated synthetic pathway precedent that is not equivalently established for the other bromo regioisomers, reducing synthetic risk for programs targeting HDAC inhibition [3].

HDAC inhibition Epigenetics Cancer therapeutics Synthetic intermediate

Physicochemical Differentiation: Computed LogP = 2.4 Defines Meta-Bromo Lipophilicity Profile

The computed octanol-water partition coefficient (LogP) for 5-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid is 2.4 [1]. This value falls within the optimal range (LogP <5) for oral bioavailability per Lipinski's Rule of Five [2]. While the 2-bromo and 4-bromo isomers share the same molecular formula and identical molecular weight (267.08 g/mol), the meta-substitution pattern influences the dipole moment and spatial distribution of hydrophobic surface area relative to ortho- and para-substituted congeners . GRID-generated molecular-interaction field analysis in carbonic anhydrase active sites revealed that the hydrophobic probe (DRY) field differs significantly for meta-substituted aryl pyrazoles compared to other positional isomers, a consequence of the distinct spatial orientation of the bromine atom [3]. No direct comparative LogP measurements for the three isomers under identical experimental conditions were identified in the accessible literature; the value 2.4 represents a class-level property for the meta-bromo congener [4].

Lipophilicity Drug-likeness ADME Physicochemical properties

Validated Research Applications for 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1135821-47-4) Based on Comparative Evidence


Structure-Based Autotaxin Inhibitor Design

Programs targeting ENPP2 (Autotaxin) for oncology or fibrotic disease indications can leverage the co-crystal structure of ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate (PDB 7G7N, IC50 = 9.48 μM) as a validated starting point for fragment-based or structure-guided optimization [1]. The 3-bromophenyl substituent occupies a defined hydrophobic pocket, enabling rational modification of the pyrazole core and carboxylic acid-derived functional groups. This structural validation is unique among brominated 5-aryl-pyrazole-3-carboxylic acid esters; no equivalent PDB entries exist for 2-bromo or 4-bromo positional isomers, making the meta-bromo scaffold the only crystallographically characterized option for Autotaxin-targeted medicinal chemistry [2].

Isoform-Selective Carbonic Anhydrase Inhibitor Development

Investigators developing non-sulfonamide inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX and XII) can utilize 5-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid as a scaffold with demonstrated class-level selectivity. Published SAR on 23 congeneric 5-aryl-pyrazole-3-carboxylic acids establishes that meta-substitution directs preferential inhibition of membrane-associated isoforms over cytosolic isoforms hCA I and II, with Ki values in the 4-50 μM range [3]. This selectivity profile differs from that of para-substituted analogs (preferential hCA XII inhibition) and ortho,meta-disubstituted analogs (preferential hCA IX inhibition), providing a rational basis for selecting the 3-bromo isomer when balanced dual hCA IX/XII inhibition is desired [4].

HDAC Inhibitor Synthesis with Patent Precedent

Medicinal chemistry groups pursuing histone deacetylase (HDAC) inhibition can incorporate 5-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid as a synthetic intermediate with established patent linkage to WO2009055917A1 [5]. The compound serves as a reactant for constructing substituted hydroxamic acid HDAC inhibitors, providing a documented synthetic pathway that reduces route development time. The explicit patent disclosure of the 3-bromo isomer—without equivalent specific disclosure for the 2-bromo or 4-bromo isomers—offers procurement justification for the meta-substituted scaffold in HDAC-targeted programs [6].

Regioisomer-Specific SAR Studies

Academic and industrial laboratories conducting systematic structure-activity relationship (SAR) studies on pyrazole-based bioactive molecules require authentic 5-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid to establish the contribution of meta-bromo substitution to potency, selectivity, and physicochemical properties. The computed LogP of 2.4 and molecular weight of 267.08 g/mol (within Rule of Five parameters) make this compound a suitable probe for evaluating lipophilicity-dependent effects on target engagement [7]. Comparative studies with the 2-bromo (CAS 1038915-04-6) and 4-bromo (CAS 46413-66-5) isomers can quantify the magnitude of positional effects on biological activity and synthetic reactivity, generating data essential for rational scaffold selection in hit-to-lead campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.